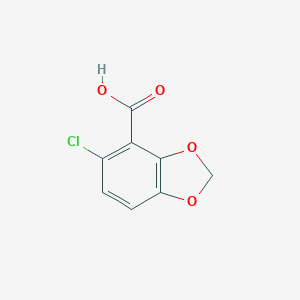

5-Chloro-1,3-benzodioxole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-1,3-benzodioxole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHDXAHJCOXCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428681 | |

| Record name | 5-chloro-1,3-benzodioxole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379229-83-1 | |

| Record name | 5-chloro-1,3-benzodioxole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the synthesis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid, a key building block in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The synthesis involves a multi-step process starting from commercially available 1,3-benzodioxole. This guide details the primary synthetic pathway, including experimental protocols, and presents key data in a structured format for clarity and reproducibility.

Primary Synthetic Pathway

The most established route for the synthesis of this compound proceeds via a three-step sequence:

-

Chlorination of 1,3-benzodioxole to yield the intermediate 5-Chloro-1,3-benzodioxole.

-

Formylation of 5-Chloro-1,3-benzodioxole to produce 5-Chloro-1,3-benzodioxole-4-carboxaldehyde.

-

Oxidation of the resulting aldehyde to the final carboxylic acid product.

This pathway is advantageous due to the availability of starting materials and the generally high yields of the individual steps.

Caption: Primary synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

This procedure details the electrophilic chlorination of 1,3-benzodioxole.

Methodology:

-

A reaction flask is equipped with a stirrer, reflux condenser, and a dropping funnel.

-

1,3-Benzodioxole (1.0 eq) is dissolved in chloroform (approx. 20 mL per gram of starting material).

-

Chlorine gas (approx. 1.4 eq) is slowly bubbled through the chloroform solution over a period of about 5 minutes, while maintaining the reaction temperature at 35°C.

-

After the addition is complete, the reaction mixture is stirred for 2 hours at 35°C.

-

The mixture is then washed twice with water, and the organic layer is collected.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the product.[2]

Quantitative Data:

-

Yield: 96.2%[2]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,3-Benzodioxole | 274-09-9 | C₇H₆O₂ | 122.12 |

| 5-Chloro-1,3-benzodioxole | 7228-38-8 | C₇H₅ClO₂ | 156.57 |

Step 2: Synthesis of 5-Chloro-1,3-benzodioxole-4-carboxaldehyde

This step involves the formylation of the chlorinated intermediate, typically via the Vilsmeier-Haack reaction, which is suitable for electron-rich aromatic compounds.[3][4][5]

Methodology (Adapted from General Vilsmeier-Haack Protocols):

-

In a flask cooled to 0°C, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to N,N-dimethylformamide (DMF, used as both reagent and solvent). This forms the Vilsmeier reagent.[6][7]

-

5-Chloro-1,3-benzodioxole (1.0 eq) is dissolved in DMF and added to the Vilsmeier reagent at 0°C.

-

The reaction mixture is stirred and allowed to warm to room temperature, then heated (typically between 40-80°C) for several hours until the reaction is complete (monitored by TLC).

-

The mixture is cooled and poured into ice-water.

-

The solution is neutralized by the addition of an aqueous base (e.g., sodium acetate or sodium hydroxide solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloro-1,3-benzodioxole | 7228-38-8 | C₇H₅ClO₂ | 156.57 |

| 5-Chloro-1,3-benzodioxole-4-carboxaldehyde | 249636-63-3 | C₈H₅ClO₃ | 184.58 |

Step 3: Synthesis of this compound

This final step is the oxidation of the aldehyde functional group to a carboxylic acid. The following protocol is adapted from the highly efficient oxidation of the analogous compound, piperonal.[8]

Methodology (Adapted from Piperonal Oxidation):

-

In a large flask equipped with a mechanical stirrer, 5-Chloro-1,3-benzodioxole-4-carboxaldehyde (1.0 eq) is emulsified in water.

-

The flask is heated on a steam bath to 70-80°C with vigorous stirring.

-

A solution of potassium permanganate (KMnO₄, approx. 1.4 eq) in water is added slowly to the heated emulsion over 40-45 minutes.

-

Stirring and heating are continued for an additional hour to ensure complete reduction of the permanganate.

-

An aqueous solution of potassium hydroxide is added to make the mixture alkaline.

-

The hot mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with several portions of hot water.

-

The combined filtrate is cooled and then acidified with hydrochloric acid until precipitation of the carboxylic acid is complete.

-

The solid product is collected by filtration, washed with cold water until free of chlorides, and dried. The product can be further purified by recrystallization from ethanol.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloro-1,3-benzodioxole-4-carboxaldehyde | 249636-63-3 | C₈H₅ClO₃ | 184.58 |

| This compound | 379229-83-1 | C₈H₅ClO₄ | 200.58 |

Alternative Synthetic Route: Direct Carboxylation

An alternative, more direct pathway involves the formation of an organometallic intermediate from 5-Chloro-1,3-benzodioxole, followed by quenching with carbon dioxide.

Conceptual Workflow:

-

Grignard Reagent Formation: 5-Chloro-1,3-benzodioxole could potentially be reacted with magnesium metal in a dry ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.[9]

-

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas.[10][11]

-

Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid to yield the final carboxylic acid.

While this route is shorter, it has not been specifically documented for this substrate and may present challenges, such as the stability of the Grignard reagent.

Experimental and Purification Workflow

The overall workflow from starting material to purified product requires careful execution of the reaction steps followed by appropriate purification techniques at each stage.

Caption: Logical workflow for the synthesis and purification of the target compound.

References

- 1. This compound [myskinrecipes.com]

- 2. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₈H₅ClO₄.[1][2] It belongs to the benzodioxole class of compounds, which are characterized by a methylenedioxy functional group attached to a benzene ring. This particular molecule is distinguished by a chlorine atom and a carboxylic acid group at positions 5 and 4, respectively. Its structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The 1,3-benzodioxole core is a structural motif found in numerous bioactive natural products and synthetic compounds, including pharmaceuticals and pesticides.[3] Understanding the physicochemical properties of this acid is crucial for its application in medicinal chemistry, process development, and formulation.

Physicochemical Data

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 379229-83-1 | MySkinRecipes[1] |

| Molecular Formula | C₈H₅ClO₄ | MySkinRecipes, PubChemLite[1][2] |

| Molecular Weight | 200.58 g/mol | MySkinRecipes[1] |

| Monoisotopic Mass | 199.98764 Da | PubChemLite[2] |

| Density | 1.603 g/cm³ | MySkinRecipes[1] |

| Predicted XlogP | 1.9 | PubChemLite[2] |

| SMILES | C1OC2=C(O1)C(=C(C=C2)Cl)C(=O)O | PubChemLite[2] |

| InChI | InChI=1S/C8H5ClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11) | PubChemLite[2] |

| Storage | 2-8°C | MySkinRecipes[1] |

Solubility and Acidity Profile

-

Solubility : As with many carboxylic acids, the solubility of this compound is expected to be limited in water due to the nonpolar aromatic rings.[4][5] However, it is generally expected to be soluble in common organic solvents such as ethanol, diethyl ether, and toluene.[5] Due to the presence of the acidic carboxylic group, its solubility in aqueous solutions can be significantly increased by forming a carboxylate salt through reaction with a strong base, such as sodium hydroxide.[4]

-

Acidity : The carboxylic acid group imparts acidic properties to the molecule. The pKa value, a quantitative measure of this acidity, can be experimentally determined through methods like potentiometric titration.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining key physicochemical parameters for carboxylic acids.

Protocol 1: Determination of pKa via Potentiometric Titration

This method is a highly precise technique for determining the acidity constant (pKa) of a compound.[4]

Methodology:

-

Preparation of Analyte Solution : Accurately weigh a precise amount (e.g., 200 mg) of this compound and dissolve it in a known volume of deionized water. If aqueous solubility is low, a water/co-solvent mixture (e.g., water/ethanol) may be used.[4]

-

Standardization of Titrant : Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).[4]

-

Titration Setup : Place the analyte solution in a beaker equipped with a magnetic stirrer. Submerge a calibrated pH electrode in the solution, ensuring it does not interfere with the stirring.

-

Data Collection : Add the standardized NaOH solution (titrant) in small, precise increments using a burette. After each addition, allow the solution to equilibrate and record the corresponding pH value.[4]

-

Analysis : Plot the recorded pH values against the volume of titrant added. The pKa is determined from the resulting titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Protocol 2: Determination of Aqueous Solubility via Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[4]

Methodology:

-

Sample Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., buffered deionized water) in a sealed flask. The excess solid ensures that a saturated solution is formed.[4]

-

Equilibration : Agitate the mixture using a shaker or stirrer at a constant, controlled temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Separate the solid from the saturated solution via filtration or centrifugation.

-

Concentration Analysis : Accurately determine the concentration of the dissolved carboxylic acid in the clear, saturated solution. Appropriate analytical techniques include UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or titration.[4]

-

Result : The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Biological Relevance and Potential Signaling Pathways

While this compound is primarily documented as a synthetic intermediate, its core structure is integral to compounds with significant biological activity.[1] Notably, the closely related N-(5-chloro-1,3-benzodioxol-4-yl) moiety is a key component of AZD0530 (Saracatinib) , a potent and selective dual-specific inhibitor of c-Src and Abl tyrosine kinases.[6]

Src family kinases (SFKs) are non-receptor tyrosine kinases that play critical roles in cancer progression, including cell proliferation, invasion, and survival.[6] The Abl kinase is also a well-known oncogene, particularly in leukemia. The ability of a molecule containing the 5-chloro-1,3-benzodioxole scaffold to inhibit these kinases highlights the potential of this chemical entity in the design of targeted cancer therapeutics.[6]

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C8H5ClO4) [pubchemlite.lcsb.uni.lu]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Chloro-1,3-benzodioxole-4-carboxylic acid

CAS Number: 379229-83-1

This technical guide provides an in-depth overview of 5-Chloro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and its significant role as a precursor to potent kinase inhibitors.

Physicochemical Properties

This compound is a heterocyclic building block with the following properties:

| Property | Value |

| Molecular Formula | C₈H₅ClO₄ |

| Molecular Weight | 200.58 g/mol |

| CAS Number | 379229-83-1 |

| Appearance | White to off-white solid (predicted) |

| Density | 1.603 g/cm³ |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

This procedure is adapted from a known method for the chlorination of 1,3-benzodioxole.

-

Materials: 1,3-benzodioxole, N-Chlorosuccinimide (NCS), Acetonitrile.

-

Procedure:

-

In a round-bottom flask, dissolve 1,3-benzodioxole (1 equivalent) in acetonitrile.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Chloro-1,3-benzodioxole.

-

Step 2: Synthesis of this compound

This step involves a directed ortho-lithiation followed by carboxylation, a common method for introducing a carboxylic acid group onto an aromatic ring.

-

Materials: 5-Chloro-1,3-benzodioxole, n-Butyllithium (n-BuLi) in hexanes, Dry Tetrahydrofuran (THF), Dry Ice (solid CO₂).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-Chloro-1,3-benzodioxole (1 equivalent) in dry THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate container, crush a sufficient amount of dry ice.

-

Carefully quench the reaction by pouring the reaction mixture onto the crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Biological Significance and Signaling Pathways

This compound is a crucial building block in the synthesis of Saracatinib (AZD0530), a potent, orally bioavailable dual inhibitor of c-Src and Abl tyrosine kinases. These kinases are pivotal in various cellular processes, and their dysregulation is implicated in cancer progression.

The c-Src/Abl Signaling Pathway and Inhibition by Saracatinib (AZD0530)

c-Src and Abl are non-receptor tyrosine kinases that, upon activation by upstream signals such as growth factors (e.g., PDGF, EGF) and integrins, phosphorylate a multitude of downstream substrates. This phosphorylation cascade activates several signaling pathways that promote cell proliferation, survival, migration, and invasion.

Saracatinib, synthesized from a derivative of this compound, acts as an ATP-competitive inhibitor of both c-Src and Abl kinases. By binding to the ATP-binding pocket of these kinases, Saracatinib prevents their autophosphorylation and the subsequent phosphorylation of their downstream targets.

Caption: Inhibition of the c-Src/Abl signaling pathway by Saracatinib (AZD0530).

Experimental Workflow for Evaluating Kinase Inhibition

A standard experimental workflow to assess the efficacy of a compound like Saracatinib, derived from this compound, in inhibiting the c-Src/Abl pathway is outlined below.

Caption: A typical experimental workflow for assessing kinase inhibitor activity.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line known to have active c-Src or Abl signaling (e.g., prostate, pancreatic, or colon cancer cell lines).

-

Compound Treatment: Treat the cells with varying concentrations of the test inhibitor (e.g., Saracatinib) for a specified duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading for the subsequent step.

-

Western Blot:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as:

-

p-Src (Tyr416) and total Src

-

p-Abl (Tyr245) and total Abl

-

p-FAK, p-Paxillin, p-CrkL (downstream of Src/Abl)

-

p-Akt, p-ERK (downstream pathway indicators)

-

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation of the target proteins. A decrease in the ratio of phosphorylated to total protein indicates successful inhibition of the kinase.

Conclusion

This compound is a valuable synthetic intermediate, primarily recognized for its role in the development of the dual c-Src/Abl kinase inhibitor, Saracatinib. Understanding its properties and synthetic routes is crucial for medicinal chemists and drug development professionals. The insights into the c-Src/Abl signaling pathway and the methodologies to evaluate its inhibition provide a framework for the continued exploration of compounds derived from this important scaffold in the pursuit of novel therapeutics.

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a halogenated derivative of the benzodioxole family, a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural features, including the electron-withdrawing chloro group and the carboxylic acid moiety on the benzodioxole ring, make it a valuable building block for the synthesis of novel therapeutic agents. Notably, the isomeric 5-chloro-1,3-benzodioxol-4-yl moiety has been incorporated into potent kinase inhibitors, highlighting the potential of this chemical class in oncology and other therapeutic areas. This guide provides a detailed overview of the expected spectroscopic properties and a potential synthetic and analytical workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related benzodioxole derivatives, chlorinated aromatic compounds, and aromatic carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11-13 | Singlet (broad) | 1H | -COOH | Chemical shift is concentration and solvent dependent. |

| ~7.1-7.3 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~6.9-7.1 | Doublet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid group. |

| ~6.1-6.3 | Singlet | 2H | -OCH₂O- | Characteristic signal for the methylenedioxy bridge. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165-170 | -COOH | Carboxylic acid carbonyl carbon. |

| ~148-152 | Ar-C-O | Aromatic carbon of the dioxole ring attached to oxygen. |

| ~145-149 | Ar-C-O | Aromatic carbon of the dioxole ring attached to oxygen. |

| ~125-130 | Ar-C-Cl | Aromatic carbon attached to chlorine. |

| ~115-120 | Ar-C | Quaternary aromatic carbon. |

| ~110-115 | Ar-CH | Aromatic methine carbon. |

| ~105-110 | Ar-CH | Aromatic methine carbon. |

| ~102-105 | -OCH₂O- | Methylene bridge carbon. |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1580-1610 | Medium-Strong | C=C stretch (aromatic) |

| 1450-1500 | Medium-Strong | C=C stretch (aromatic) |

| 1250-1300 | Strong | C-O stretch (asymmetric) |

| 1030-1050 | Strong | O-C-O stretch (dioxole) |

| 800-850 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | 100/33 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 183/185 | Variable | [M-OH]⁺ |

| 155/157 | Variable | [M-COOH]⁺ |

Hypothetical Experimental Protocols

The following section outlines a plausible multi-step synthesis for this compound, starting from commercially available 1,3-benzodioxole.

Synthesis Workflow Diagram

Caption: Plausible synthetic route to this compound.

Detailed Methodologies

Step 1: Synthesis of 4-Nitro-1,3-benzodioxole

-

To a stirred solution of 1,3-benzodioxole (1.0 eq) in acetic anhydride at 0 °C, a solution of nitric acid (1.1 eq) in acetic anhydride is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to yield 4-nitro-1,3-benzodioxole.

Step 2: Synthesis of 5-Chloro-4-nitro-1,3-benzodioxole

-

To a solution of 4-nitro-1,3-benzodioxole (1.0 eq) in acetonitrile, N-chlorosuccinimide (1.1 eq) is added.

-

The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 5-chloro-4-nitro-1,3-benzodioxole.

Step 3: Synthesis of 5-Chloro-1,3-benzodioxol-4-amine

-

A mixture of 5-chloro-4-nitro-1,3-benzodioxole (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and aqueous hydrochloric acid is heated to reflux for 2-3 hours.

-

The reaction mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 5-chloro-1,3-benzodioxol-4-amine.

Step 4: Synthesis of 5-Chloro-1,3-benzodioxole-4-carbonitrile (via Sandmeyer Reaction)

-

5-Chloro-1,3-benzodioxol-4-amine (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form the diazonium salt.

-

In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is added slowly to the cyanide solution. The mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Synthesis of this compound

-

5-Chloro-1,3-benzodioxole-4-carbonitrile is heated to reflux in an aqueous solution of sulfuric acid (e.g., 50%) for several hours until TLC analysis indicates the completion of the reaction.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis and characterization of the synthesized this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 5-Chloro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Understanding the spectral characteristics of this molecule is crucial for its identification, purity assessment, and the successful development of novel therapeutics.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[3][4][5]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | 7.30 - 7.50 | Doublet | 1H | ~8.0 - 9.0 |

| H-7 | 6.90 - 7.10 | Doublet | 1H | ~8.0 - 9.0 |

| -OCH₂O- | 6.10 - 6.20 | Singlet | 2H | N/A |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | N/A |

Molecular Structure and Proton Environments

The structure of this compound features a substituted aromatic ring, a dioxole ring, and a carboxylic acid group. The proton environments are distinct, leading to a well-resolved ¹H NMR spectrum.

Caption: Molecular structure of this compound with labeled proton environments.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is outlined below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as the chemical shift of the carboxylic acid proton is solvent-dependent. DMSO-d₆ is often preferred for carboxylic acids due to its ability to form hydrogen bonds, resulting in a more distinct and observable acidic proton signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Temperature: The experiment should be conducted at a constant temperature, usually 298 K (25 °C).

-

Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds allows for good resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm is appropriate to cover the expected chemical shift range.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the coupling patterns (multiplicities) and measure the coupling constants (J-values).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical progression.

Caption: Logical workflow for the analysis of the ¹H NMR spectrum.

This comprehensive guide provides the necessary spectral information and experimental context for researchers working with this compound. Adherence to the outlined protocols will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and purity assessment.

References

- 1. This compound [myskinrecipes.com]

- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Technical Guide: 13C NMR Analysis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active molecules. Understanding its molecular structure is crucial for the synthesis of derivatives and for structure-activity relationship (SAR) studies. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth overview of the 13C NMR characteristics of this compound, including estimated chemical shift data, a detailed experimental protocol for its analysis, and logical workflows for spectral interpretation.

Predicted 13C NMR Data

Table 1: Estimated 13C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon is significantly deshielded. |

| C-4 (Aromatic) | 125 - 135 | Carbon bearing the carboxylic acid group. |

| C-5 (Aromatic) | 128 - 138 | Carbon bearing the chlorine atom, deshielded by the electronegative substituent. |

| C-6 (Aromatic) | 110 - 120 | Aromatic CH. |

| C-7 (Aromatic) | 115 - 125 | Aromatic CH. |

| C-3a (Aromatic) | 145 - 155 | Aromatic quaternary carbon fused to the dioxole ring. |

| C-7a (Aromatic) | 145 - 155 | Aromatic quaternary carbon fused to the dioxole ring. |

| O-CH2-O (Dioxole) | 100 - 105 | Methylene carbon of the dioxole ring. |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm. The actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is detailed below. This protocol is applicable to most modern NMR spectrometers.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Methanol (CD3OD). DMSO-d6 is often a good choice for carboxylic acids.

-

Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters that can be optimized for the specific instrument and sample.

Table 2: Typical 13C NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled 13C experiment. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Spectral Width (SW) | 0 - 220 ppm | To encompass all expected carbon signals. |

| Pulse Angle | 30-45 degrees | A smaller pulse angle allows for a shorter relaxation delay.[1] |

| Acquisition Time (AQ) | 1-2 seconds | The time for which the FID is recorded. |

| Relaxation Delay (D1) | 2-5 seconds | Time between pulses to allow for spin-lattice relaxation. A longer delay is needed for quaternary carbons. |

| Number of Scans (NS) | 1024 - 4096 (or more) | Increased scans improve the signal-to-noise ratio, which is crucial due to the low natural abundance of 13C. |

| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon. |

3.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm or to the characteristic solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shift of each peak.

Mandatory Visualizations

Diagrams are provided to visualize the molecular structure and the logical workflow of the 13C NMR analysis.

Caption: Molecular structure with carbon numbering.

Caption: Workflow for 13C NMR analysis.

References

An In-depth Technical Guide to the FTIR Spectrum Analysis of 5-Chloro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Chloro-1,3-benzodioxole-4-carboxylic acid. This document outlines the expected vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and includes visualizations to aid in understanding the molecular structure and analytical workflow. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the carboxylic acid, the substituted benzene ring, the dioxole ring, and the carbon-chlorine bond. Due to the unavailability of a publicly accessible experimental spectrum for this specific molecule, the following table summarizes the predicted characteristic absorption bands based on established data for similar compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H Stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Broad | Carboxylic acids typically exhibit a very broad and strong absorption band in this region due to intermolecular hydrogen bonding.[1][2] This broadness can cause it to overlap with C-H stretching vibrations.[1] |

| C-H Stretch (aromatic) | Benzene Ring | 3100 - 3000 | Medium | These bands are characteristic of C-H stretching vibrations in the aromatic ring. |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong | The carbonyl stretch of an aromatic carboxylic acid is typically found in this range.[3] Conjugation with the benzene ring lowers the frequency compared to non-conjugated carboxylic acids.[2] The presence of hydrogen bonding in a dimeric form also influences this absorption, generally centering it around 1710 cm⁻¹.[2] |

| C=C Stretch (aromatic) | Benzene Ring | 1640 - 1450 | Medium | Aromatic rings show several bands in this region due to carbon-carbon stretching vibrations within the ring. For tri-substituted benzene rings, these modes are expected in the 1640 – 1250 cm⁻¹ region.[4] |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | This absorption is due to the stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[1][3] |

| O-H Bend | Carboxylic Acid | 1440 - 1395 and 950 - 910 | Medium | The in-plane O-H bend can sometimes be obscured by C-H bending bands in the same region.[1] The out-of-plane bend is also a characteristic feature. |

| C-O-C Asymmetric Stretch | Dioxole Ring | 1250 - 1200 | Strong | This strong absorption is characteristic of the asymmetric stretching of the C-O-C linkage in the dioxole ring. |

| C-O-C Symmetric Stretch | Dioxole Ring | 1100 - 1000 | Strong | The symmetric stretch of the C-O-C linkage in the dioxole ring also gives rise to a strong band. |

| C-H In-plane Bend (aromatic) | Benzene Ring | 1200 - 1000 | Medium | These absorptions arise from the in-plane bending vibrations of the C-H bonds on the aromatic ring. For tri-substituted benzenes, these are expected above 1000 cm⁻¹.[4] |

| C-H Out-of-plane Bend (aromatic) | Benzene Ring | 900 - 700 | Strong | The pattern of these strong bands is indicative of the substitution pattern on the benzene ring. For a tri-substituted benzene, specific patterns are expected in this region.[4] |

| C-Cl Stretch | Chloro Group | 800 - 600 | Medium | The carbon-chlorine stretching vibration typically appears in this region of the fingerprint part of the spectrum. |

Experimental Protocols

The acquisition of a high-quality FTIR spectrum for a solid sample like this compound can be achieved through several well-established methods. The choice of method depends on the sample amount, its physical properties, and the available instrumentation.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a popular and straightforward technique for solid samples that requires minimal sample preparation.[5]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean.[6] Record a background spectrum of the empty, clean ATR crystal.[7]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.[6][7]

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6][7]

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typical settings include a resolution of 4 or 8 cm⁻¹ and an accumulation of 45-100 scans over a wavenumber range of 4000-650 cm⁻¹.[7]

-

Cleaning: After analysis, remove the sample and clean the ATR crystal surface thoroughly.[7]

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a KBr matrix.[5]

-

Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]

-

Mixing: Add 100-200 mg of dry, IR-grade KBr powder to the ground sample and mix thoroughly.[6]

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[6]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded to correct for scattering and any absorbed moisture.[5]

-

Data Processing: The obtained transmittance spectrum is then converted to absorbance.

Thin Solid Film Method

For samples soluble in a volatile solvent, the thin solid film method can be employed.[8]

-

Sample Dissolution: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a suitable volatile solvent, such as methylene chloride or acetone.[8]

-

Film Formation: Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[8]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR instrument and collect the spectrum.[8] The thickness of the film can be adjusted by adding more solution or diluting the initial solution to optimize the peak intensities.[8]

-

Cleaning: After the measurement, clean the salt plates with an appropriate solvent.[9]

Visualizations

Molecular Structure and Key Functional Groups

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups responsible for the characteristic IR absorptions.

Caption: Molecular structure of this compound.

General Workflow for FTIR Spectrum Analysis

The logical flow from sample preparation to final data interpretation in an FTIR analysis is depicted in the following diagram.

Caption: General experimental workflow for FTIR analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 5. jascoinc.com [jascoinc.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 5-Chloro-1,3-benzodioxole-4-carboxylic acid. Due to the absence of publicly available mass spectra for this specific compound, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous molecules. It also includes a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

This compound, with a molecular formula of C₈H₅ClO₄ and a molecular weight of 200.58 g/mol , is expected to undergo characteristic fragmentation under electron ionization. The presence of a chlorine atom will result in a distinct isotopic pattern for chlorine-containing fragments, with the ³⁷Cl isotope peak appearing at M+2 with an intensity of approximately one-third of the ³⁵Cl peak.

The fragmentation cascade is likely initiated by the ionization of the molecule to form the molecular ion (M⁺˙). Subsequent fragmentation is predicted to proceed through several key pathways, primarily involving the carboxylic acid group and the chlorine substituent. The stable benzodioxole ring is expected to be relatively resistant to fragmentation.

Key Predicted Fragmentation Pathways:

-

Loss of a hydroxyl radical (•OH): A common fragmentation pathway for carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical, resulting in a prominent acylium ion.

-

Loss of a carboxyl group (•COOH): Decarboxylation is another expected fragmentation route, leading to the formation of a 5-chloro-1,3-benzodioxole radical cation.

-

Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.

-

Loss of a chlorine atom (•Cl): Cleavage of the carbon-chlorine bond is a characteristic fragmentation for chlorinated aromatic compounds, leading to the formation of a benzodioxole carboxylic acid radical cation.[1][2][3]

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major fragments for this compound in an electron ionization mass spectrum. The m/z values are based on the most abundant isotopes (³⁵Cl).

| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 200/202 | [M]⁺˙ | [C₈H₅ClO₄]⁺˙ | Molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 183/185 | [M - OH]⁺ | [C₈H₄ClO₃]⁺ | Resulting from the loss of a hydroxyl radical from the carboxylic acid group. |

| 155/157 | [M - COOH]⁺˙ | [C₇H₄ClO₂]⁺˙ | Formed by the loss of the entire carboxyl group. |

| 155/157 | [M - OH - CO]⁺ | [C₇H₄ClO₂]⁺ | Resulting from the sequential loss of a hydroxyl radical and carbon monoxide. |

| 165 | [M - Cl]⁺ | [C₈H₅O₄]⁺ | Formed by the loss of a chlorine atom. |

| 127 | [M - COOH - CO]⁺˙ | [C₆H₄O₂]⁺˙ | Potential subsequent fragmentation of the [M - COOH]⁺˙ ion. |

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section outlines a detailed protocol for the analysis of this compound using GC-MS. Due to the polarity of the carboxylic acid group, derivatization is recommended to improve chromatographic performance and prevent peak tailing.

1. Sample Preparation and Derivatization:

-

Objective: To convert the polar carboxylic acid into a more volatile and less polar ester derivative (e.g., a methyl or trimethylsilyl ester) for optimal GC analysis.

-

Reagents:

-

This compound standard

-

Methanol (anhydrous)

-

Acetyl chloride or Sulfuric acid (catalytic amount) for methylation OR

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation

-

Anhydrous solvent (e.g., Dichloromethane, Ethyl acetate)

-

-

Procedure (Methylation):

-

Accurately weigh approximately 1 mg of the standard and dissolve it in 1 mL of anhydrous methanol.

-

Carefully add a catalytic amount of acetyl chloride (e.g., 50 µL) or a drop of concentrated sulfuric acid.

-

Heat the mixture at 60-70°C for 1-2 hours in a sealed vial.

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the catalyst with a suitable base (e.g., a small amount of solid sodium bicarbonate) if necessary.

-

The resulting solution containing the methyl ester derivative is ready for GC-MS analysis. Dilute with an appropriate solvent as needed.[4]

-

-

Procedure (Silylation):

-

Accurately weigh approximately 1 mg of the standard into a reaction vial.

-

Add 100 µL of anhydrous solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 60-70°C for 30 minutes.

-

Cool the vial to room temperature. The derivatized sample is ready for injection.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a suitable split ratio for higher concentrations.

-

Injector Temperature: 250 - 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5-10 minutes at 280°C. (This program should be optimized based on the retention time of the derivatized analyte).

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-450.

-

Scan Rate: 2-3 scans/second.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

3. Data Analysis:

-

Identify the peak corresponding to the derivatized this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in the data table.

-

Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.

Mandatory Visualizations

Caption: Predicted EI-MS fragmentation pathway of this compound.

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

Solubility Profile of 5-Chloro-1,3-benzodioxole-4-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Chloro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview based on established chemical principles of similarly structured molecules, including aromatic carboxylic acids and benzodioxole derivatives. It outlines the predicted solubility behavior in a range of common organic solvents, presents a detailed, generic experimental protocol for determining solubility via the shake-flask method, and offers a visual workflow for this experimental process. This guide is intended to equip researchers with the foundational knowledge and practical methodology required to assess the solubility of this compound in their own laboratory settings.

Introduction

This compound is a substituted aromatic carboxylic acid with a molecular structure that suggests a degree of polarity, influencing its solubility in various media. The presence of a carboxylic acid group allows for hydrogen bonding, while the chlorinated benzodioxole ring contributes to its overall lipophilicity. Understanding the solubility of this compound is critical for its application in synthetic chemistry, particularly for reaction condition optimization, purification, and formulation development in the pharmaceutical industry. This guide provides a theoretical framework and practical guidance for approaching the solubility assessment of this compound.

Predicted Solubility of this compound

Based on the principles of "like dissolves like," the solubility of this compound in organic solvents is expected to be governed by the polarity of the solvent and its ability to engage in hydrogen bonding.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of acting as both hydrogen bond donors and acceptors. Due to the carboxylic acid moiety of the target compound, strong solute-solvent interactions are anticipated, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile): These solvents possess dipoles that can interact with the polar regions of the solute. While they cannot donate hydrogen bonds, their ability to accept them from the carboxylic acid group suggests moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the dominant intermolecular forces are weak van der Waals forces. The polar carboxylic acid group is not effectively solvated, which is expected to result in poor solubility.

Hypothetical Solubility Data

While specific experimental data is not available, the following table illustrates how quantitative solubility data for this compound at a specified temperature (e.g., 25°C) would be presented. This serves as a template for researchers to populate with their own experimental findings.

| Solvent | Solvent Type | Predicted Solubility | Quantitative Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | High | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Moderate | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined | Data to be determined |

| Dichloromethane | Halogenated | Low to Moderate | Data to be determined | Data to be determined |

| Toluene | Aromatic | Low | Data to be determined | Data to be determined |

| Hexane | Nonpolar | Very Low | Data to be determined | Data to be determined |

Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the solubility of a solid compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[1]

5.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

5.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifugation can be used to accelerate phase separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Quantification: Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant sampled.

5.3. Data Analysis

The solubility can be expressed in grams per liter (g/L) or converted to molar solubility (mol/L) using the molecular weight of this compound. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Conclusion

References

The Biological Landscape of 5-Chloro-1,3-benzodioxole-4-carboxylic acid: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-benzodioxole-4-carboxylic acid is a halogenated aromatic carboxylic acid that has garnered attention within the medicinal chemistry landscape primarily as a pivotal synthetic intermediate. While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural motif is incorporated into a variety of biologically active molecules. This technical guide consolidates the available information on this compound, focusing on its role in the synthesis of potent kinase inhibitors and exploring the broader biological activities of the benzodioxole scaffold. This document aims to provide a comprehensive resource for researchers engaged in drug discovery and development, highlighting the potential of this chemical entity.

Introduction

The benzodioxole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of a chloro group and a carboxylic acid moiety at specific positions, as seen in this compound, offers unique opportunities for chemical modification and targeted drug design. This compound serves as a crucial building block for creating complex molecules with tailored biological functions. Its utility is most prominently demonstrated in the synthesis of targeted therapeutics, particularly in the field of oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClO₄ | PubChem |

| Molecular Weight | 200.58 g/mol | MySkinRecipes[1] |

| CAS Number | 379229-83-1 | MySkinRecipes[1] |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Solubility | Not explicitly stated | Inferred |

| Density | 1.603 g/cm³ | MySkinRecipes[1] |

Role as a Synthetic Intermediate: The Case of Saracatinib (AZD0530)

The most significant application of this compound to date is in the synthesis of Saracatinib (AZD0530). Saracatinib is a potent, orally available, dual-specific inhibitor of c-Src and Abl tyrosine kinases, which are implicated in cancer progression.[2] The 5-chloro-1,3-benzodioxole moiety is a key structural feature of Saracatinib, contributing to its high affinity and selectivity for its target kinases.[2]

Signaling Pathway of c-Src and Abl Kinases

The signaling pathways of c-Src and Abl kinases are complex and central to various cellular processes, including proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers.

Caption: Simplified signaling pathway of c-Src and Abl kinases and the inhibitory action of Saracatinib.

Quantitative Biological Data for Saracatinib (AZD0530)

The following table summarizes the reported in vitro activity of Saracatinib, a derivative of this compound.

| Target | Assay | IC₅₀ (nM) | Reference |

| c-Src | Enzyme Assay | low nanomolar | [2] |

| Abl | Enzyme Assay | low nanomolar | [2] |

Broader Biological Activities of Benzodioxole Derivatives

While specific data on this compound is scarce, the broader family of benzodioxole derivatives exhibits a wide range of biological activities.

Antitumor Activity

A study on a series of 1,3-benzodioxole derivatives demonstrated their potential as antitumor agents.[3] Several compounds in the series exhibited significant growth inhibitory activity against a panel of human tumor cell lines. Although the exact mechanism of action was not fully elucidated, the study highlights the potential of the benzodioxole scaffold in the development of novel anticancer drugs.

Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists, promoting root growth in plants.[4] These findings suggest that the benzodioxole core can interact with specific biological receptors, in this case, the TIR1 auxin receptor, to elicit a physiological response. This activity, while not directly related to human therapeutics, underscores the ability of this scaffold to engage with biological targets.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, a representative synthetic protocol for a related compound, 5-chloro-1,3-benzodioxole, is provided below to illustrate a key synthetic step.

Example Synthesis: Preparation of 5-Chloro-1,3-benzodioxole

This protocol describes the chlorination of 1,3-benzodioxole.

Materials:

-

1,3-Benzodioxole

-

Chloroform

-

Chlorine gas

-

Anhydrous sodium sulfate

-

Brine solution

-

Reaction flask with stirrer, reflux condenser, and dropping funnel

Procedure:

-

Dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform in a reaction flask.

-

Slowly bubble 1.005 g of chlorine gas through the solution over approximately 5 minutes, maintaining the reaction temperature at 35°C.

-

After the addition of chlorine is complete, stir the reaction mixture for 2 hours.

-

Wash the reaction mixture twice with water.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent.

-

The expected yield of 5-chloro-1,3-benzodioxole is approximately 96.2%.[5]

Workflow Diagram:

Caption: Workflow for the synthesis of 5-chloro-1,3-benzodioxole.

Safety and Toxicology

Conclusion and Future Directions

This compound is a valuable synthetic building block, most notably utilized in the creation of the dual Src/Abl kinase inhibitor, Saracatinib. While direct biological data on the acid itself is limited, the diverse activities of its derivatives, ranging from anticancer to agrochemical applications, highlight the importance of the benzodioxole scaffold.

Future research should focus on the direct biological characterization of this compound and its simple derivatives to better understand its intrinsic pharmacological and toxicological properties. Such studies could unveil novel biological activities and further expand the utility of this versatile chemical entity in drug discovery and development. The exploration of this compound as a lead for new therapeutic agents, beyond its role as a synthetic intermediate, is a promising avenue for future investigation.

References

- 1. This compound [myskinrecipes.com]

- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

The Benzodioxole Scaffold: A Technical Guide to Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its presence in numerous natural products and synthetic compounds with significant therapeutic applications underscores its importance in drug discovery.[1] This technical guide provides an in-depth overview of the early discovery research on benzodioxole derivatives, focusing on their synthesis, multifaceted biological activities, and structure-activity relationships. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics.

Synthesis of Benzodioxole Derivatives

The synthetic versatility of the benzodioxole core allows for the introduction of a wide range of substituents, leading to diverse chemical libraries for biological screening. Common synthetic strategies involve the modification of commercially available benzodioxole starting materials or the construction of the benzodioxole ring system itself.

General Synthesis Protocols

Synthesis of N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) acetamides: [4]

A multi-step synthesis is employed for this class of compounds. Initially, a substitution reaction between a substituted benzyl bromide and thioglycolic acid yields a secondary intermediate.[4] This intermediate's carboxyl group is then converted to an acid chloride.[4] Finally, the acid chloride is reacted with an organic amine to produce the target N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) acetamide.[4]

Synthesis of Benzodioxole Carboxamide Derivatives: [2]

This procedure involves the coupling of a benzodioxole carboxylic acid with an appropriate aniline derivative.[2] The reaction is typically carried out in dichloromethane (DCM) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, under an argon atmosphere.[2]

Synthesis of Benzodioxole Aryl Acetate and Acetic Acid Derivatives: [5]

Benzodioxole aryl acetate derivatives can be synthesized by reacting methyl 3,4-(methylenedioxy) phenylacetate with a benzoic acid derivative in the presence of phosphorus pentoxide in dichloromethane.[5] The corresponding acetic acid derivatives are then obtained through hydrolysis of the ester compounds using a base like sodium hydroxide.[5]

Biological Activities of Benzodioxole Derivatives

Benzodioxole derivatives have been investigated for a multitude of therapeutic applications, with promising results in several key areas of drug discovery.

Anticancer Activity

The benzodioxole scaffold is a recurring motif in a number of potent anticancer agents.[6] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of key enzymes, and cell cycle arrest.[2][7]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | Hep3B (Liver) | Potent (specific value not provided) | [7] |

| 2b | Hep3B (Liver) | Weak (specific value not provided) | [7] |

| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [8] |

| 5-Fluorouracil (Control) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [8] |

| Thiourea derivative 7 | HCT116 (Colon) | 1.11 | [9] |

| Thiourea derivative 7 | HepG2 (Liver) | 1.74 | [9] |

| Thiourea derivative 7 | MCF-7 (Breast) | 7.0 | [9] |

| Doxorubicin (Control) | HCT116 (Colon) | 8.29 | [9] |

| Doxorubicin (Control) | HepG2 (Liver) | 7.46 | [9] |

| Doxorubicin (Control) | MCF-7 (Breast) | 4.56 | [9] |

MTS Assay for Cytotoxicity: [5]

The cytotoxic effects of benzodioxole derivatives are commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[5] Cancer cells, such as HeLa cervical carcinoma cells, are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 0.1, 0.5, 1, and 2 mM).[5] After a specified incubation period, the MTS reagent is added, and the absorbance is measured to determine cell viability.[10]

Antioxidant Activity

Several benzodioxole derivatives have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.[7]

| Compound ID | IC50 (µM) | Reference |

| 7a (Benzodiazepine derivative) | 39.85 | [7] |

| 7b (Benzodiazepine derivative) | 79.95 | [7] |

| Trolox (Control) | 7.72 | [7] |

DPPH Radical Scavenging Assay: [11]

The antioxidant activity of benzodioxole derivatives can be assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11] The reduction in absorbance of the DPPH solution in the presence of the test compound is measured spectrophotometrically, and the IC50 value is calculated.

Anti-inflammatory Activity

Benzodioxole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3b | 1.12 | 1.3 | 0.862 | [5] |

| 4d | - | - | 1.809 | [5] |

| 4f | 0.725 | - | - | [5] |

| Ketoprofen (Control) | - | - | 0.196 | [5] |

| 4a | - | - | 0.85 | [12] |

| 4b | 0.363 | - | Better than Ketoprofen | [12] |

| Ketoprofen (Control) | - | - | 0.20 | [12] |

In Vitro COX Inhibition Assay: [5][12]

The inhibitory activity of benzodioxole derivatives against ovine COX-1 and human recombinant COX-2 can be determined using a commercial COX inhibitor screening assay kit.[5][12] The assay measures the ability of the compounds to prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2).[5]

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives as antidiabetic agents, primarily through the inhibition of α-amylase, a key enzyme in carbohydrate digestion.[2]

| Compound ID | α-Amylase Inhibition IC50 (µM) | In Vivo Blood Glucose Reduction (mg/dL) | Reference |

| IIa | 0.85 | Not Reported | [2] |

| IIc | 0.68 | From 252.2 to 173.8 | [2] |

| Compound I | 2.57 ± 0.09 µg/ml | Significant lowering effect | [13] |

| Compound II | 4.12 ± 1.63 µg/ml | Significant lowering effect | [13] |

| Acarbose (Control) | - | - | [13] |

In Vitro α-Amylase Inhibition Assay: [2]

The α-amylase inhibitory activity of benzodioxole derivatives is determined using a chromogenic assay.[2] The enzyme is pre-incubated with the test compounds, and the reaction is initiated by the addition of a starch solution.[2] The amount of reducing sugar produced is quantified using 3,5-dinitrosalicylic acid (DNSA) reagent, and the absorbance is measured at 540 nm.[2]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for the rational design and optimization of lead compounds.

-

Antioxidant Activity: For antioxidant benzodioxoles, the introduction of disubstituents at the ortho position relative to a phenol group increases activity, while intramolecular hydrogen bonding in the phenol moiety reduces it.[7] The methylenedioxy group contributes to the stabilization of the phenoxy radical.[7]

-

Anti-inflammatory (COX Inhibition) Activity: In a series of benzodioxole derivatives evaluated for COX inhibition, ortho-halogenated compounds were found to be more potent than their meta-substituted counterparts.[5] Furthermore, aryl acetate derivatives generally showed better activity against COX-1 than the corresponding acetic acid derivatives.[5]

Conclusion

The 1,3-benzodioxole scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties, highlight its significance in medicinal chemistry. The synthetic accessibility of this core allows for extensive structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. This technical guide has summarized key findings in the early discovery research of benzodioxole derivatives, providing a foundation for further investigation and development in this exciting area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. dovepress.com [dovepress.com]

- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 7. Total synthesis of a natural antioxidant and structure-activity relationships of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]